REACTION_CXSMILES
|
[NH2:1][C:2]1(O)C=CC(OC)=C[CH2:3]1.[C:11](=O)([O-])O.[Na+].Cl[CH2:17][C:18](Cl)=[O:19].[CH2:21]([C:25]([CH3:27])=[O:26])[CH:22](C)C>>[CH3:11][O:19][C:18]1[CH:22]=[CH:21][C:25]2[O:26][CH2:3][CH2:2][NH:1][C:27]=2[CH:17]=1 |f:1.2|
|
Name
|
compound
|
Quantity
|
5.94 g
|
Type
|
reactant
|
Smiles
|
NC1(CC=C(C=C1)OC)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C(=O)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
3.74 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the methyl isobutyl ketone is removed under reduced pressure
|
Type
|
WASH
|
Details
|
the organic phase is washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
subsequently removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC2=C(NCCO2)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |